5-(Bromomethyl)benzo[d][1,3]dioxole

Catalog No.
S679239
CAS No.
2606-51-1
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)benzo[d][1,3]dioxole

CAS Number

2606-51-1

Product Name

5-(Bromomethyl)benzo[d][1,3]dioxole

IUPAC Name

5-(bromomethyl)-1,3-benzodioxole

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2

InChI Key

UNYHRXLMTSXVIB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CBr

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CBr

Synthesis and Characterization:

5-(Bromomethyl)-1,3-benzodioxole is an organic compound with the chemical formula C₈H₇BrO₂. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of this compound has been reported in several scientific publications, and various methods have been described. [, ]

Potential Applications:

While the specific scientific research applications of 5-(Bromomethyl)-1,3-benzodioxole are not extensively documented, its chemical structure suggests potential uses in various research areas:

  • Organic synthesis: The presence of the bromomethyl group makes this compound a potential building block for the synthesis of more complex molecules. The bromo group can participate in various substitution reactions, allowing for the attachment of different functional groups. []
  • Medicinal chemistry: The benzodioxole ring system is present in several bioactive compounds, including some with potential therapeutic applications. 5-(Bromomethyl)-1,3-benzodioxole could be used as a starting material for the synthesis of novel drug candidates. However, further research is needed to explore its potential therapeutic properties and biological effects. []
  • Material science: The aromatic structure of 5-(Bromomethyl)-1,3-benzodioxole could potentially make it suitable for use in the development of new materials with specific properties. Further research is needed to explore its potential applications in this field. []

5-(Bromomethyl)benzo[d][1,3]dioxole is a chemical compound characterized by its unique structure, which includes a bromomethyl group attached to a benzo[d][1,3]dioxole framework. This compound has the molecular formula C8H7BrO2C_8H_7BrO_2 and a molecular weight of approximately 215.04 g/mol. The compound is notable for its reactivity, particularly in synthetic organic chemistry, where it serves as a versatile intermediate in the synthesis of various derivatives and complex molecules .

Due to the presence of both bromine and dioxole functionalities. It can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. Additionally, it can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds . This compound has also been utilized in the synthesis of aporphine alkaloids, demonstrating its utility in generating biologically relevant structures .

Research indicates that 5-(Bromomethyl)benzo[d][1,3]dioxole and its derivatives exhibit significant biological activities. Studies have shown that compounds containing the benzo[d][1,3]dioxole moiety possess antitumor properties against various human cancer cell lines . Furthermore, derivatives linked to this structure have demonstrated antimicrobial and anti-proliferative activities, making them potential candidates for pharmaceutical applications . The biological effects are often attributed to the electron-withdrawing nature of the bromine substituent, which can enhance the reactivity of the compound towards biological targets.

The synthesis of 5-(Bromomethyl)benzo[d][1,3]dioxole typically involves several key steps:

  • Starting Material: The synthesis often begins with commercially available 1,3-benzodioxole derivatives.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved through various methods, including Appel conditions (using CBr4/PPh3) or other halogenation techniques .
  • Purification: Following synthesis, the product is usually purified through column chromatography or recrystallization to obtain a high-purity compound.

These methods have been documented to yield satisfactory results with good reaction efficiencies .

5-(Bromomethyl)benzo[d][1,3]dioxole finds applications in multiple fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: Due to its biological activities, it is explored in drug development for potential anticancer and antimicrobial agents.
  • Material Science: The compound may also be utilized in developing photochemical applications such as photoinitiators for polymerization processes .

Interaction studies involving 5-(Bromomethyl)benzo[d][1,3]dioxole have focused on its binding affinity and reactivity with various biological macromolecules. For instance, studies have examined how this compound interacts with enzymes or receptors involved in cancer pathways. The introduction of bromine enhances its reactivity and can improve binding interactions with specific targets .

Several compounds share structural similarities with 5-(Bromomethyl)benzo[d][1,3]dioxole. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole5434-47-90.80Contains an additional bromine substituent
4-(Bromomethyl)benzo[d][1,3]dioxole101417-40-70.88Bromomethyl group at a different position
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole68119-30-20.80Contains difluorobenzene substituents
5-(Bromomethyl)-1,2,3-trimethoxybenzene21852-50-60.84Features multiple methoxy groups enhancing solubility

These compounds differ primarily in their substituents and positions on the benzene ring, which significantly influence their chemical properties and biological activities.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2606-51-1

Wikipedia

1,3-Benzodioxole, 5-(bromomethyl)-

Dates

Modify: 2023-08-15

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